molecular formula C15H20N2O2 B5364464 N,N-diallyl-N'-(4-ethoxyphenyl)urea

N,N-diallyl-N'-(4-ethoxyphenyl)urea

Cat. No.: B5364464
M. Wt: 260.33 g/mol
InChI Key: MIUQXLHQCWQQIB-UHFFFAOYSA-N
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Description

N,N-Diallyl-N'-(4-ethoxyphenyl)urea is a substituted urea compound characterized by two allyl groups attached to the urea nitrogen atoms and a 4-ethoxyphenyl moiety on the third nitrogen. Urea derivatives are widely studied for their roles in agrochemicals, pharmaceuticals, and materials science due to their hydrogen-bonding capacity and tunable electronic properties .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1,1-bis(prop-2-enyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-11-17(12-5-2)15(18)16-13-7-9-14(10-8-13)19-6-3/h4-5,7-10H,1-2,6,11-12H2,3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUQXLHQCWQQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-N’-(4-ethoxyphenyl)urea can be achieved through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of N,N-diallylamine with 4-ethoxyphenyl isocyanate under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N-substituted ureas, including N,N-diallyl-N’-(4-ethoxyphenyl)urea, often involves the use of phosgene or carbamoyl chlorides as intermediates. These methods, while efficient, require careful handling due to the toxicity of phosgene .

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-N’-(4-ethoxyphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-diallyl-N’-(4-ethoxyphenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diallyl-N’-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Parameters of Selected Urea Derivatives
Compound Name Molecular Formula Molecular Weight XLogP3 Polar Surface Area (Ų) Key Substituents
N,N-Diallyl-N'-(4-ethoxyphenyl)urea* C₁₄H₁₉N₂O₂ 259.32 ~3.5† ~41.6‡ Diallyl, 4-ethoxyphenyl
N,N-Dibutyl-N'-(4-ethoxyphenyl)urea C₁₇H₂₈N₂O₂ 292.42 3.9 41.6 Dibutyl, 4-ethoxyphenyl
N-(4-Ethoxyphenyl)urea (Dulcin) C₉H₁₂N₂O₂ 180.21 1.2 58.0 Unsubstituted urea, 4-ethoxyphenyl
N,N-Dimethyl-N'-(4-isopropylphenyl)urea C₁₂H₁₉N₂O 221.29 2.8 32.7 Dimethyl, 4-isopropylphenyl

*Predicted values based on analogs; †Estimated using dibutyl analog’s XLogP3 (3.9) with allyl’s lower hydrophobicity; ‡Assumed similar to dibutyl analog .

Key Observations :

  • Lipophilicity : The diallyl groups in the target compound likely confer moderate lipophilicity (XLogP3 ~3.5), lower than the dibutyl analog (3.9) due to shorter alkyl chains but higher than Dulcin (1.2). This impacts membrane permeability and bioavailability .
Table 2: Functional Comparison of Urea Derivatives
Compound Name Primary Application Notable Properties Reference
This compound* Potential agrochemical Enhanced steric effects from allyl groups (Inferred)
Dulcin (N-(4-Ethoxyphenyl)urea) Former sweetener (carcinogenic) High sweetness (250× sucrose), banned by FDA
Fluometuron (N,N-Dimethyl-N'-(3-CF₃)) Herbicide Targets photosystem II in weeds
AR-A014418 (GSK-3β inhibitor) Pharmaceutical Inhibits glycogen synthase kinase 3β

Key Observations :

  • Toxicity Profile: Unlike Dulcin, which is carcinogenic, the diallyl substitution might reduce toxicity by altering metabolic pathways .

Q & A

Basic: What synthetic methodologies are recommended for N,N-diallyl-N'-(4-ethoxyphenyl)urea, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves a two-step process:

Preparation of intermediates : React 4-ethoxyaniline with phosgene or its safer equivalent (e.g., triphosgene) to form the corresponding isocyanate intermediate.

Coupling reaction : Introduce the diallylamine group via nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) using a polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane.
Optimization tips :

  • Temperature control : Maintain 0–5°C during isocyanate formation to minimize side reactions.
  • Catalysts : Use triethylamine as a base to enhance reactivity .
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the pure product.

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Expect signals for diallyl protons (δ 5.6–5.9 ppm, multiplet) and ethoxyphenyl aromatic protons (δ 6.8–7.3 ppm).
    • ¹³C NMR : Urea carbonyl resonance at δ 155–160 ppm .
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (calculated: ~290.3 g/mol) and fragmentation patterns consistent with urea derivatives.
  • Infrared Spectroscopy (IR) : Confirm urea C=O stretch at ~1640–1680 cm⁻¹ .

Advanced: How do the diallyl substituents affect the compound’s stability in aqueous versus nonpolar environments?

Answer:
The diallyl groups introduce steric hindrance and hydrophobicity, influencing stability:

  • Aqueous media : Hydrolysis of the urea moiety may occur at extreme pH (acidic/basic conditions). Monitor via HPLC for degradation products (e.g., 4-ethoxyaniline).
  • Nonpolar solvents : Enhanced stability due to reduced solvolysis. Use stability-indicating assays (e.g., thermal gravimetric analysis) to assess decomposition thresholds .
    Experimental design : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks, comparing degradation rates in water, DMSO, and hexane .

Advanced: What strategies can resolve contradictions in biological activity data across assay platforms?

Answer:
Discrepancies may arise from assay-specific variables:

  • Solvent effects : DMSO concentrations >1% can alter cell membrane permeability. Standardize solvent content across assays .
  • Target selectivity : Use competitive binding assays (e.g., SPR or ITC) to validate interactions with suspected targets like kinase enzymes.
  • Data normalization : Include positive controls (e.g., known urea-based inhibitors) and normalize activity to cell viability metrics (MTT assay) .

Advanced: How can computational modeling predict the binding mode of this compound to protein targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with proteins (e.g., tyrosine kinases). Prioritize hydrogen bonding between the urea carbonyl and kinase active-site residues.
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
  • QSAR models : Corate substituent effects (e.g., ethoxy vs. methoxy groups) on inhibitory potency using datasets from analogous compounds .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform syntheses in a fume hood to avoid inhalation of vapors.
  • Storage : Keep in airtight containers at –20°C, away from light and moisture .

Advanced: What mechanistic insights explain the compound’s potential as a kinase inhibitor?

Answer:
The urea scaffold can mimic ATP’s adenine moiety, enabling competitive inhibition:

  • Hydrogen bonding : The urea carbonyl forms interactions with backbone amides in the kinase hinge region.
  • Hydrophobic interactions : Diallyl and ethoxyphenyl groups occupy hydrophobic pockets adjacent to the ATP-binding site.
    Validate via kinase inhibition assays (e.g., KinomeScan) and crystallography of co-crystallized complexes .

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